![molecular formula C15H16N4O B14223664 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide CAS No. 827318-28-5](/img/structure/B14223664.png)
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives for pyrazole formation and various substituted anilines for indole synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and environmentally friendly procedures such as microwave-assisted reactions . The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
Compared to these similar compounds, 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide stands out due to its combined pyrazole and indole structures. This unique combination enhances its biological activity and broadens its range of applications in scientific research and medicine .
Propriétés
Numéro CAS |
827318-28-5 |
|---|---|
Formule moléculaire |
C15H16N4O |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]propanamide |
InChI |
InChI=1S/C15H16N4O/c1-9(2)15(20)18-12-4-3-10-5-13(19-14(10)6-12)11-7-16-17-8-11/h3-9,19H,1-2H3,(H,16,17)(H,18,20) |
Clé InChI |
CTXKAUVOLCKYBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


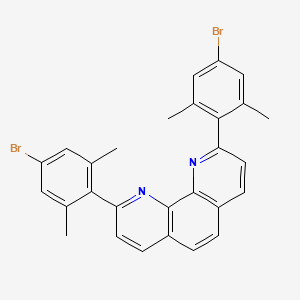
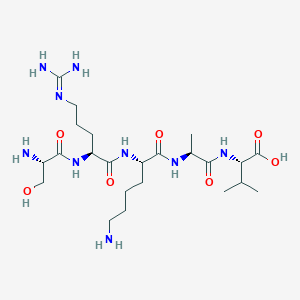
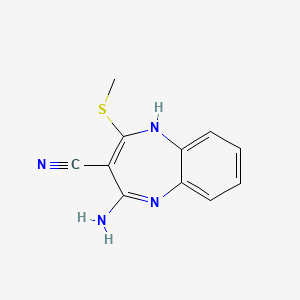
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
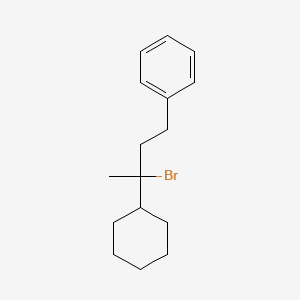
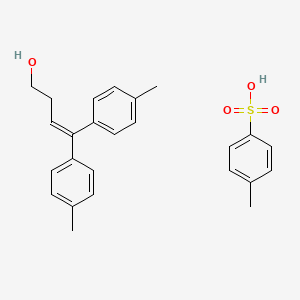
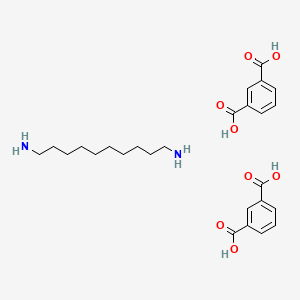

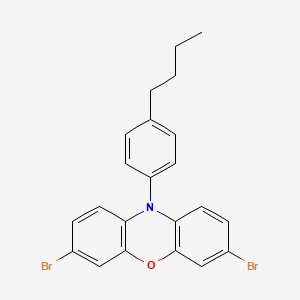
![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)
![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
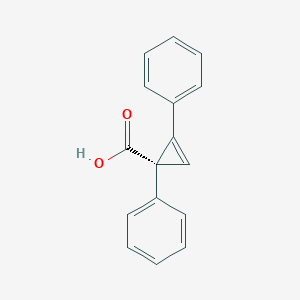
silane](/img/structure/B14223663.png)
